molecular formula C10H14O3 B015603 (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione CAS No. 33879-04-8

(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione

Cat. No.: B015603
CAS No.: 33879-04-8
M. Wt: 182.22 g/mol
InChI Key: PUHCDQVSBDIJTM-ZJUUUORDSA-N
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Description

(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione is a chiral compound with significant importance in organic chemistry It is known for its unique structural features, including a hexahydroindene core with hydroxyl and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction followed by selective reduction and oxidation steps. The Diels-Alder reaction typically employs a diene and a dienophile under thermal or catalytic conditions to form the hexahydroindene core.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with various molecular targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

(3aS,7aS)-3a-hydroxy-7a-methyl-3,4,6,7-tetrahydro-2H-indene-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-9-4-2-7(11)6-10(9,13)5-3-8(9)12/h13H,2-6H2,1H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHCDQVSBDIJTM-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1(CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@]1(CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955463
Record name 3a-Hydroxy-7a-methylhexahydro-1H-indene-1,5(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33879-04-8
Record name 3a-Hydroxy-7a-methylhexahydro-1H-indene-1,5(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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